N-(2-ethenylphenyl)acetamide
Description
N-(2-Ethenylphenyl)acetamide is an acetamide derivative featuring an ethenyl (vinyl) group at the ortho position of the phenyl ring, with the acetamide functional group (-NHCOCH₃) attached to the aromatic ring. For instance, conjugated double bonds in the ethenyl group may enhance resonance stabilization or participate in metabolic oxidation pathways .
Properties
CAS No. |
29124-68-3 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-(2-ethenylphenyl)acetamide |
InChI |
InChI=1S/C10H11NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12) |
InChI Key |
UCJYIQKETLVADE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Physical Properties
The table below compares N-(2-ethenylphenyl)acetamide with key analogs based on substituent effects:
*Calculated molecular weight for illustrative purposes.
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, while electron-donating groups (e.g., -OH in ) enhance hydrogen bonding and solubility.
Antimicrobial Activity:
- N-(3,5-Difluorophenyl)acetamide derivatives () showed potent activity against gram-positive bacteria (MIC: 4–8 µg/mL) due to sulfonyl and heterocyclic moieties. The ethenyl group in this compound might reduce activity if steric hindrance limits target binding .
- Ethenyl groups could modify this interaction .
Metabolic Pathways:
- N-Hydroxy-2-fluorenylacetamide () undergoes isomerization to carcinogenic o-amidophenols via microsomal enzymes. Ethenyl substituents may similarly form reactive epoxides or quinone intermediates .
- N-(1-Hydroxy-2-fluorenyl)acetamide is deacetylated by rat liver homogenates, a process inhibited by fluoride ions. Ethenyl groups might alter deacetylation kinetics .
Analgesic Activity:
- N-(4-Hydroxyphenyl)acetamide (Paracetamol) is a well-known analgesic. Ethenyl substitution could reduce efficacy due to decreased solubility or altered COX enzyme binding .
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